![molecular formula C23H27N3O3 B5112398 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione](/img/structure/B5112398.png)
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 2-methoxyaniline with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution with Phenylethyl Group: The piperazine intermediate is then reacted with 2-phenylethyl bromide under basic conditions to introduce the phenylethyl group.
Cyclization to Form Pyrrolidine-2,5-dione: The final step involves cyclization of the intermediate with succinic anhydride to form the pyrrolidine-2,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethyl sulfoxide, moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as a ligand for alpha1-adrenergic receptors. It shows promise in the treatment of neurological conditions and cardiovascular diseases.
Pharmacology: Research focuses on its interaction with various receptors and enzymes, exploring its potential as a drug candidate for conditions such as depression, anxiety, and hypertension.
Biochemistry: The compound is used in studies to understand its binding affinity and selectivity towards specific molecular targets, aiding in the design of more effective drugs.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing physiological processes such as vasoconstriction and neurotransmitter release. This interaction can lead to therapeutic effects in conditions like hypertension and anxiety.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, it shares structural similarities with the compound.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenylethyl substitutions contribute to its high binding affinity and selectivity towards alpha1-adrenergic receptors, making it a valuable compound for therapeutic research.
Properties
IUPAC Name |
3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-29-21-10-6-5-9-19(21)24-13-15-25(16-14-24)20-17-22(27)26(23(20)28)12-11-18-7-3-2-4-8-18/h2-10,20H,11-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGIJVKDSLXFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CC(=O)N(C3=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
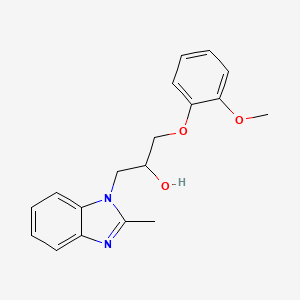
![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-(2-{4-[4-(3,4-DICHLOROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}ETHYNYL)CYCLOHEXAN-1-OL](/img/structure/B5112351.png)
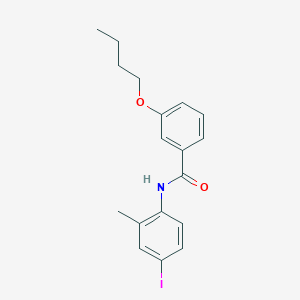
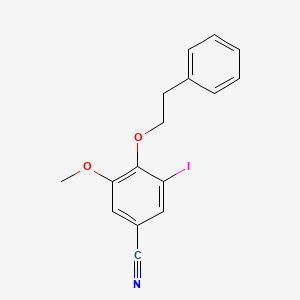
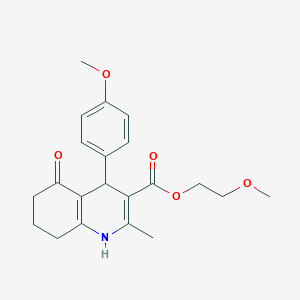
![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)
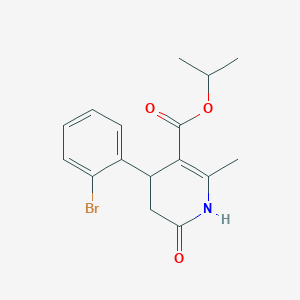
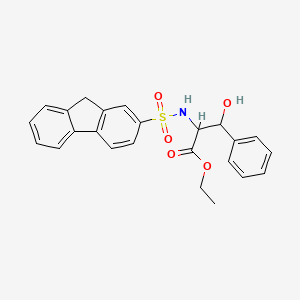
![3-[(2-Fluorophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5112407.png)
![N-(butan-2-yl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)
![1-{3-[(diethylamino)methyl]-4-ethoxyphenyl}ethanone hydrochloride](/img/structure/B5112427.png)
